Epomediol

Description

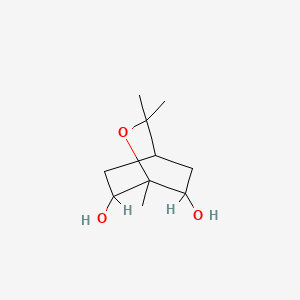

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNQSLSBBZFGBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C(O1)(C(C2)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971470 | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56084-15-2, 38223-98-2 | |

| Record name | Epomediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56084-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38223-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epomediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epomediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | exo,exo-1,8-Epoxy-p-menthane-2,6-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Introduction: Understanding the Metabolic Fate of Epomediol

An In-Depth Technical Guide to the In Vivo Biotransformation and Metabolite Profiling of Epomediol

This compound, a synthetic terpenoid, has been investigated for its choleretic properties, particularly in the context of intrahepatic cholestasis.[1][2] As with any therapeutic candidate, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for preclinical and clinical development. This guide provides a detailed technical overview of the in vivo biotransformation of this compound, focusing on the metabolic pathways it undergoes and the resulting metabolites. We will delve into the causality behind the experimental choices for elucidating these pathways, offering field-proven insights for researchers, scientists, and drug development professionals. The chemical structure of this compound is (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol.[1][3][4]

Phase I and Phase II Biotransformation: The Core Metabolic Pathways

The biotransformation of xenobiotics like this compound is broadly categorized into Phase I and Phase II metabolism. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Phase I Metabolism: Oxidation via Cytochrome P450 Enzymes

Phase I metabolism of this compound primarily involves oxidation. This is a crucial step that prepares the molecule for subsequent conjugation reactions.

-

The Role of Cytochrome P450 (CYP450): The cytochrome P450 superfamily of enzymes is the primary catalyst for the oxidation of most drugs.[5] These heme-containing monooxygenases catalyze a variety of oxidative reactions, including hydroxylation, which is relevant to this compound's metabolism.[6][7] The general mechanism involves the activation of molecular oxygen to facilitate the insertion of an oxygen atom into the substrate.[6] While the specific CYP450 isoforms responsible for this compound metabolism have not been detailed in the available literature, it is the logical starting point for investigating its oxidative biotransformation.

Phase II Metabolism: Glucuronidation

Following Phase I oxidation, or for parent drugs with suitable functional groups, Phase II conjugation reactions occur. For this compound, glucuronidation is a key metabolic pathway.

-

UDP-Glucuronosyltransferases (UGTs): This superfamily of enzymes catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate.[8][9][10] This process, known as glucuronidation, significantly increases the hydrophilicity of the molecule, aiding in its elimination. The reaction typically targets nucleophilic functional groups such as hydroxyl groups, which are present on this compound.[8][10]

-

Sulfation as a Potential Pathway: While not explicitly identified for this compound in the primary literature, sulfation is another major Phase II metabolic pathway for phenolic and alcoholic compounds.[11] Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate.[12][13] Given the presence of hydroxyl groups on this compound, sulfation should be considered as a potential, albeit likely minor, metabolic route in comprehensive metabolite profiling studies.

Identified In Vivo Metabolites of this compound

Studies in rats have successfully identified several key metabolites of this compound in various biological matrices. These findings provide a clear picture of its primary metabolic fate.

Table 1: Summary of Identified this compound Metabolites in the Rat

| Metabolite Name | Chemical Structure | Biological Matrix |

| 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one | Oxidized derivative of this compound | Urine |

| 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol | Oxidized derivative of this compound | Urine |

| 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol | Glucuronide conjugate of this compound | Urine, Bile, Feces |

The structures are described based on the nomenclature provided in the source literature.

The presence of the glucuronide metabolite in bile and feces suggests potential for enterohepatic circulation.

Visualizing the Metabolic Pathway

The following diagram illustrates the proposed primary metabolic pathways of this compound based on the identified metabolites.

Caption: Proposed metabolic pathways of this compound.

Experimental Protocols for In Vivo Metabolite Identification

A robust and well-validated experimental workflow is crucial for the accurate identification and characterization of drug metabolites. The following protocol outlines a comprehensive approach for an in vivo study of this compound biotransformation.

Animal Model Selection and Dosing

-

Rationale: Rodents, such as rats and mice, are commonly used in early drug metabolism studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.[14]

-

Protocol:

-

Select a suitable strain of rats (e.g., Wistar or Sprague-Dawley).

-

Acclimatize the animals to the housing conditions for at least one week.

-

Administer this compound via the intended clinical route (e.g., oral gavage or intravenous injection).

-

Include a control group receiving the vehicle only.

-

Sample Collection

-

Rationale: Collection of urine, feces, and bile is essential for a comprehensive understanding of the routes of excretion of the parent drug and its metabolites.

-

Protocol:

-

House the animals in metabolic cages that allow for the separate collection of urine and feces.

-

For bile collection, cannulate the bile duct of a subset of anesthetized animals.

-

Collect samples at predetermined time points over a 24- to 48-hour period.

-

Immediately freeze samples at -80°C to prevent degradation.

-

Sample Preparation and Metabolite Extraction

-

Rationale: Biological matrices are complex, and extraction is necessary to isolate the metabolites of interest and remove interfering endogenous compounds.[15] The choice of extraction method depends on the physicochemical properties of the metabolites.

-

Protocol (Solid-Phase Extraction - SPE):

-

Thaw the biological samples (e.g., urine).

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase C18) with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the metabolites with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

-

-

Alternative Protocol (Liquid-Liquid Extraction - LLE):

-

Adjust the pH of the aqueous sample (e.g., urine).

-

Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[16]

-

Vortex vigorously to partition the metabolites into the organic layer.

-

Separate the organic layer and repeat the extraction.

-

Combine the organic extracts, evaporate to dryness, and reconstitute.

-

Metabolite Identification and Structural Elucidation

-

Rationale: A combination of high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for metabolite identification.[17][18] MS provides sensitive detection and molecular weight information, while NMR provides definitive structural information.[19][20][21]

-

Protocol:

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Develop a chromatographic method to separate the parent drug from its metabolites.

-

Acquire full-scan MS data to identify potential metabolites based on their predicted mass shifts (e.g., +16 for oxidation, +176 for glucuronidation).

-

Perform tandem MS (MS/MS) on the potential metabolite ions to obtain fragmentation patterns.[22]

-

Compare the fragmentation pattern of the metabolite to that of the parent drug to deduce the site of modification.

-

-

NMR Spectroscopy:

-

If sufficient quantities of a metabolite can be isolated (e.g., through preparative HPLC), perform NMR analysis.

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

The detailed correlation data from 2D NMR allows for the unambiguous determination of the chemical structure of the metabolite.[20][23]

-

-

Visualizing the Experimental Workflow

The following diagram provides a high-level overview of the experimental workflow for an in vivo this compound biotransformation study.

Caption: Experimental workflow for in vivo metabolite profiling.

Conclusion: A Self-Validating System for Metabolite Discovery

The study of in vivo biotransformation is a critical component of drug development, providing essential insights into the efficacy and safety of a therapeutic candidate. The methodologies described in this guide, from the selection of appropriate animal models to the application of advanced analytical techniques, represent a self-validating system. The high-resolution and specificity of mass spectrometry allow for the confident detection of potential metabolites, while the unparalleled structural detail provided by NMR spectroscopy offers definitive confirmation. By understanding the causality behind each experimental choice, researchers can design and execute robust studies that yield high-quality, defensible data on the metabolic fate of molecules like this compound. This comprehensive approach ensures scientific integrity and provides the authoritative grounding necessary for advancing drug development programs.

References

-

The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mechanisms of Cytochrome P450-Catalyzed Oxidations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NMR Spectroscopy for Metabolomics Research. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Humanized Transgenic Mouse Models for Drug Metabolism and Pharmacokinetic Research. (2018). National Institutes of Health. Retrieved from [Link]

-

Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2011). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). Wikipedia. Retrieved from [Link]

-

Role of Sulfotransferases in Drug Metabolism and Potential for Drug Drug Interactions. (2023). YouTube. Retrieved from [Link]

-

Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. (n.d.). NAP. Retrieved from [Link]

-

Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]

-

Application of Mass Spectrometry for Metabolite Identification. (2014). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Mechanism of the glucuronidation reaction catalyzed by... (n.d.). ResearchGate. Retrieved from [Link]

-

Extraction of illicit drugs and pesticides from liver tissue using ISOLUTE® SLE+. (n.d.). Biotage. Retrieved from [Link]

-

Pharmacogenetics of human sulfotransferases and impact of amino acid exchange on Phase II drug metabolism. (2022). PubMed. Retrieved from [Link]

-

Mechanisms of Cytochrome P450-Catalyzed Oxidations. (2016). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). J-GLOBAL. Retrieved from [Link]

-

Role of Sulfotransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). XenoTech. Retrieved from [Link]

-

Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). (2023). YouTube. Retrieved from [Link]

-

Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. (2014). ResearchGate. Retrieved from [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). University of Nebraska-Lincoln. Retrieved from [Link]

-

Liquid-Liquid Extraction vs. Solid-Phase Extraction. (2019). Aurora Biomed. Retrieved from [Link]

-

A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. (2020). National Institutes of Health. Retrieved from [Link]

-

Drug metabolism studies in animal models. (2015). ResearchGate. Retrieved from [Link]

-

How to Conduct an In Vitro Metabolic Stability Study. (2024). Patsnap. Retrieved from [Link]

-

Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent. Retrieved from [Link]

-

Mathematical Modeling in Drug Metabolism and Pharmacokinetics: Correct In Vitro, Not Always Valid In Vivo. (n.d.). MDPI. Retrieved from [Link]

-

The Role of Mouse Models in Drug Discovery. (2024). Taconic Biosciences. Retrieved from [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. (2008). ResearchGate. Retrieved from [Link]

-

UDP-glucuronosyltransferase activities. (1983). Sci-Hub. Retrieved from [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2024). Phenomenex. Retrieved from [Link]

-

Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Drug Metabolism: Cytochrome P450. (2022). ResearchGate. Retrieved from [Link]

-

Understanding the Role of Mass Spectrometry in Drug Discovery and Development. (n.d.). Synnovator. Retrieved from [Link]

-

Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. (n.d.). XenoTech. Retrieved from [Link]

-

ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023). IJRPC. Retrieved from [Link]

-

Isolation of Drugs and Drug Metabolites from Biological Fluids by Use of Salt-Solvent Pairs. (n.d.). Clinical Chemistry. Retrieved from [Link]

-

Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. (2021). National Institutes of Health. Retrieved from [Link]

-

This compound. (n.d.). Grokipedia. Retrieved from [Link]

-

How necessary are animal models for modern drug discovery? (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. (2021). YouTube. Retrieved from [Link]

-

The Role of Sulfotransferases (SULTs) and UDP-Glucuronosyltransferases (UGTs) in Human Drug Clearance and Bioactivation. (2009). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy and Databases for the Identification of Metabolites. (2022). AZoNetwork. Retrieved from [Link]

-

Human sulfotransferases and their role in chemical metabolism. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Understanding Substrate Selectivity of Human UDP-glucuronosyltransferases through QSAR modeling and analysis of homologous enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacogenetics of human sulfotransferases and impact of amino acid exchange on Phase II drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. xenotech.com [xenotech.com]

- 14. ijrpc.com [ijrpc.com]

- 15. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aurorabiomed.com [aurorabiomed.com]

- 17. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 19. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hyphadiscovery.com [hyphadiscovery.com]

- 21. technologynetworks.com [technologynetworks.com]

- 22. m.youtube.com [m.youtube.com]

- 23. bionmr.unl.edu [bionmr.unl.edu]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Epomediol

Executive Summary

Epomediol is a synthetic terpenoid compound recognized for its significant choleretic and hepatoprotective properties. This guide provides a comprehensive technical overview of the current understanding of this compound's pharmacokinetics (PK) and pharmacodynamics (PD). We will delve into its mechanism of action, its metabolic fate, and the critical relationship between its concentration in the body and its therapeutic effects. This document is designed to be a foundational resource, synthesizing established data with field-proven methodologies to support further research and development. We will explore the causality behind experimental designs, present data in a structured format, and provide detailed protocols for key analytical workflows, ensuring a blend of theoretical knowledge and practical application.

Introduction to this compound

This compound, a synthetic terpenoid, is classified as a choleretic and cholagogue agent.[1] Its primary therapeutic application lies in conditions characterized by impaired bile formation or secretion (cholestasis) and in the management of certain liver disorders (hepatopathies).[2][3] It has been shown to stimulate the production and flow of bile, a critical physiological process for the digestion of fats and the elimination of bilirubin and other waste products from the body.[4][5] Clinical investigations have demonstrated its efficacy in improving symptoms associated with reversible liver dysfunction and in alleviating pruritus (itching) in patients with intrahepatic cholestasis of pregnancy.[2][6] This guide will dissect the two core pillars of its pharmacology: its journey through the body (pharmacokinetics) and its effects on the body (pharmacodynamics).

Pharmacodynamics: The Mechanism of Choleretic Action

The primary pharmacodynamic effect of this compound is the potentiation of bile synthesis and secretion. This is achieved through a multi-faceted mechanism centered on the regulation of cholesterol and bile acid metabolism within hepatocytes.

Molecular Mechanism of Action

Experimental evidence in rat models indicates that this compound directly stimulates the synthesis of bile acids.[4] The cornerstone of this mechanism is the upregulation of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into 7α-hydroxycholesterol.[4]

-

Expert Insight: The choice to investigate CYP7A1 is driven by its pivotal role in bile acid homeostasis. Upregulating this enzyme is a direct and efficient strategy to increase the bile acid pool, thereby driving the bile salt-dependent fraction of bile flow.

In studies, this compound treatment resulted in a significant increase in CYP7A1 activity and elevated levels of its corresponding mRNA.[4] This increased synthesis of bile acids creates a potent osmotic gradient that draws water and electrolytes into the bile canaliculi, leading to a significant increase in bile flow.[4][5] Furthermore, this compound also increases the biliary secretion of cholesterol itself.[4] Another proposed mechanism, particularly relevant in cholestatic conditions, is the improvement of hepatocyte membrane fluidity, which may counteract the membrane-rigidifying effects of high estrogen levels seen in intrahepatic cholestasis of pregnancy.[6]

Signaling Pathway and Physiological Effect

The following diagram illustrates the proposed pharmacodynamic pathway of this compound in a hepatocyte.

Caption: Standard workflow for an in-vivo pharmacokinetic study.

Step-by-Step Methodology:

-

Animal Model: Use adult male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.

-

Dosing: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer a single dose via oral gavage.

-

Blood Collection: Collect blood samples (~200 µL) into heparinized tubes at pre-defined time points.

-

Plasma Preparation: Centrifuge blood at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Sample Preparation: Thaw plasma samples. Add an internal standard. Precipitate proteins with acetonitrile. Centrifuge and collect the supernatant for analysis.

-

LC-MS/MS Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Develop specific parent-daughter ion transitions for this compound and its known metabolites.

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentration.

-

Calculate the plasma concentration of this compound at each time point.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.

-

Self-Validation: The protocol's integrity is maintained by including a full validation of the LC-MS/MS method (assessing linearity, accuracy, precision, and stability) and the use of quality control samples at low, medium, and high concentrations alongside the study samples.

Protocol: In-Situ Bile Duct Cannulation for PD Assessment

Objective: To directly measure the effect of this compound on bile flow and composition.

Step-by-Step Methodology:

-

Animal Preparation: Anesthetize a Sprague-Dawley rat. Perform a midline laparotomy to expose the common bile duct.

-

Cannulation: Carefully cannulate the bile duct with PE-10 tubing, directing the cannula towards the liver.

-

Drug Administration: Administer this compound intravenously (via a femoral vein cannula) or intraduodenally.

-

Bile Collection: Collect bile in pre-weighed tubes at 15-minute intervals for a period of 2-3 hours.

-

Measurement:

-

Determine the bile flow rate gravimetrically (assuming a density of 1.0 g/mL).

-

Analyze the collected bile for bile acid and cholesterol concentration using enzymatic assay kits.

-

-

Data Analysis: Plot bile flow and biliary secretion rates over time to observe the onset, magnitude, and duration of the choleretic effect.

Expert Insight: This is a powerful acute model that provides a direct, real-time readout of the pharmacodynamic effect in the target organ, allowing for a clear correlation between drug administration and physiological response.

Conclusion and Future Directions

This compound is a well-characterized choleretic agent with a clear pharmacodynamic effect linked to the upregulation of bile acid synthesis. Its metabolism in preclinical models involves both Phase I and Phase II transformations, with biliary excretion of a glucuronide conjugate being a major clearance pathway.

Future research should focus on:

-

Quantitative Human ADME: Performing definitive human pharmacokinetic studies to establish bioavailability, half-life, and clearance, and to confirm the metabolic pathways.

-

Transporter Interactions: Investigating whether this compound or its metabolites are substrates or inhibitors of key hepatic uptake (e.g., OATP) and efflux (e.g., BSEP, MRP2) transporters.

-

Nuclear Receptor Activation: Exploring if the upregulation of CYP7A1 is mediated through nuclear receptors like FXR or PXR.

-

PK/PD Modeling: Developing integrated models to precisely link drug exposure to the time course of choleretic activity, which can optimize dosing regimens for various clinical scenarios.

This guide serves as a foundational document to enable such future investigations, providing both the current state of knowledge and the practical frameworks required to expand it.

References

-

Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. PubMed. Available at: [Link]

-

Integrated pharmacokinetics and pharmacodynamics of epoprostenol in healthy subjects. National Institutes of Health (NIH). Available at: [Link]

-

Effect of this compound on ethinyloestradiol-induced changes in bile acid and cholesterol metabolism in rats. PubMed. Available at: [Link]

-

[Symptomatic Effect of this compound in Patients With Cholestasis of Pregnancy]. PubMed. Available at: [Link]

-

This compound. PubChem, National Institutes of Health (NIH). Available at: [Link]

-

Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study. PubMed. Available at: [Link]

-

Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome. PubMed. Available at: [Link]

-

Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies. PubMed. Available at: [Link]

-

Intracellular mechanism of action of vasodilators. PubMed. Available at: [Link]

-

Effect of the terpenic compound this compound on biliary secretion and bile composition in the rat. PubMed. Available at: [Link]

-

Effect of this compound on bile flow and composition in normal rats and in rats with ethynylestradiol-induced cholestasis. PubMed. Available at: [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. Available at: [Link]

-

Biotransformation of this compound. I--Isolation and identification of main metabolites in the rat. PubMed. Available at: [Link]

-

Molecular Insight into Stereoselective ADME Characteristics of C20-24 Epimeric Epoxides of Protopanaxadiol by Docking Analysis. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound on ethinyloestradiol-induced changes in bile acid and cholesterol metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the terpenic compound this compound on biliary secretion and bile composition in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis pathways for terpenoid compounds like Epomediol

An In-Depth Technical Guide to the Synthesis of Terpenoid Compounds: A Proposed Pathway to Epomediol

This guide provides a comprehensive overview of synthetic strategies for terpenoid compounds, focusing on a proposed pathway to this compound, a synthetic terpenoid with significant choleretic effects. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical logic and strategic considerations inherent in modern organic synthesis.

Introduction: The Significance of this compound

Terpenoids are a vast and structurally diverse class of natural products, built from five-carbon isoprene units.[1] Their biological activities are manifold, making them a fertile ground for pharmaceutical development. This compound, chemically known as (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol, is a synthetic monoterpenoid derivative possessing the 1,8-cineole core structure.[2] It has demonstrated therapeutic utility in treating intrahepatic cholestasis of pregnancy, a condition characterized by impaired bile flow.[3] The core of this compound is the 2-oxabicyclo[2.2.2]octane system, a rigid three-dimensional scaffold that presents a unique challenge and opportunity for synthetic chemists.[4] While a definitive, published total synthesis of this compound is not readily found in peer-reviewed literature, its structure allows for the formulation of a logical and robust synthetic pathway based on well-established, high-yield chemical transformations. This guide will detail such a proposed pathway.

Part 1: A Retrosynthetic Approach to the this compound Scaffold

A retrosynthetic analysis is the foundational exercise in planning any complex synthesis. It involves logically deconstructing the target molecule into simpler, commercially available precursors. For this compound, the key disconnections reveal a clear and feasible synthetic strategy.

The primary feature of this compound is the syn-diol at the C6 and C7 positions. This functionality strongly suggests a stereoselective dihydroxylation of a corresponding alkene as the final key transformation. This alkene intermediate, 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene , can be logically derived from its corresponding ketone at the C6 position, a known compound.[5] The bicyclic ether core itself, a 1,8-cineole structure, is readily accessible through the acid-catalyzed intramolecular cyclization of the common monoterpene, α-terpineol.[6]

Caption: Proposed multi-step synthesis of this compound.

Part 3: Detailed Experimental Protocols

Scientific integrity requires that theoretical pathways are grounded in practical, reproducible methodologies. The following protocols are based on established literature procedures for analogous transformations.

Protocol 3.1: Synthesis of 1,8-Cineole from α-Terpineol

-

Reaction: Acid-Catalyzed Intramolecular Cyclization [1]1. To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-terpineol (15.4 g, 100 mmol), water (50 mL), and trichloroacetic acid (1.63 g, 10 mmol).

-

Heat the biphasic mixture to 80°C and stir vigorously for 6 hours. Monitor the reaction progress by gas chromatography (GC).

-

Upon completion, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and allow the layers to separate.

-

Remove the lower aqueous layer (which can be retained for catalyst recycling).

-

Wash the upper organic layer with 5% aqueous sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1,8-cineole as a colorless liquid.

Protocol 3.2: Synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene

-

Reaction: Shapiro Reaction [5]1. Part A: Formation of the Tosylhydrazone. To a solution of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one (1.68 g, 10 mmol) in methanol (20 mL), add p-toluenesulfonylhydrazide (1.86 g, 10 mmol).

-

Add a few drops of concentrated HCl as a catalyst and stir the mixture at room temperature for 12 hours.

-

The resulting precipitate is collected by vacuum filtration, washed with cold methanol, and dried under vacuum to yield the tosylhydrazone.

-

Part B: Elimination. Suspend the dried tosylhydrazone (3.38 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere of argon and cool to -78°C.

-

Slowly add n-butyllithium (2.5 M in hexanes, 8.4 mL, 21 mmol) dropwise via syringe.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours.

-

Carefully quench the reaction by the slow addition of water (10 mL).

-

Extract the mixture with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the target alkene.

Protocol 3.3: Synthesis of this compound via syn-Dihydroxylation

-

Reaction: Upjohn Dihydroxylation [7]1. To a stirred solution of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (1.52 g, 10 mmol) in a 10:1 mixture of acetone and water (55 mL), add N-methylmorpholine N-oxide (NMO, 1.41 g, 12 mmol).

-

To this solution, add a 2.5 wt% solution of osmium tetroxide in t-butanol (0.5 mL, 0.05 mmol) dropwise. The solution should turn dark brown.

-

Stir the reaction at room temperature for 18-24 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃, 10 mL) and stir for 30 minutes.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude solid by recrystallization or column chromatography to afford this compound.

Part 4: Data Presentation and Workflow

To facilitate analysis and implementation, the proposed synthetic pathway is summarized below with expected yields based on literature precedents for similar transformations.

| Step | Transformation | Key Reagents | Expected Yield (%) | Reference (for similar reactions) |

| 1 | Intramolecular Cyclization | α-Terpineol, H⁺ (cat.) | 50-60% | [1] |

| 2 | Oxidation to Ketone | - | - | [5][8] |

| 3 | Shapiro Olefination | Tosylhydrazone, n-BuLi | 20-30% | [5] |

| 4 | syn-Dihydroxylation | Alkene, OsO₄ (cat.), NMO | 85-95% | [7] |

The experimental workflow for the critical dihydroxylation step involves a sequence of reaction, quenching, extraction, and purification, which can be visualized for clarity in laboratory execution.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

This guide outlines a logical and scientifically sound synthetic pathway to the therapeutically relevant terpenoid, this compound. By leveraging a series of well-understood and high-yielding reactions, this proposed route provides a clear roadmap for researchers. The key transformations—acid-catalyzed cyclization, Shapiro olefination, and Upjohn dihydroxylation—are cornerstones of modern organic synthesis, ensuring the practicality of this approach.

Future work could focus on optimizing the olefination step, which is reported with low yields in the literature. [5]Alternative methods, such as the Wittig or Horner-Wadsworth-Emmons reactions, could be explored. Furthermore, the development of a chemoenzymatic route, perhaps utilizing a P450 monooxygenase to directly hydroxylate the 1,8-cineole core, could offer a more direct and potentially stereoselective alternative, aligning with the growing demand for sustainable and efficient synthetic methodologies in drug development.

References

-

Wang, J., Zhang, H., Xu, S., & Zhao, Z. (2021). Synthesis of 1,8-Cineole Derivatives from 3-Carene. ChemistrySelect, 6(35), 9347-9351. [Link]

- YUNNAN SENMEIDA BIOLOGICAL TECHNOLOGY Co Ltd. (2017).

-

Chemistry Stack Exchange. (2019). Synthetic steps for the interconversion between aldehydes and ketones. [Link]

-

Wikipedia. (n.d.). 1,8-cineole synthase. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 10.23: Dihydroxylation of Alkenes. [Link]

-

Ben Akacha, W., & Ben Hsouna, A. (2023). Mixture design of α-pinene, α-terpineol, and 1,8-cineole: A multiobjective response followed by chemometric approaches to optimize the antibacterial effect against various bacteria and antioxidant activity. Food Science & Nutrition, 11(10), 6143-6156. [Link]

-

Li, Y., et al. (2022). Synthesis of 1,8-cineole derivatives and evaluation of their cytoprotective effects against cisplatin-induced HK-2 cell injury. Bioorganic & Medicinal Chemistry Letters, 62, 128645. [Link]

-

Barrero, A. F., et al. (2006). Synthesis and Antibacterial Activity of Highly Oxygenated 1,8-Cineole Derivatives. Journal of Natural Products, 69(7), 1059-1064. [Link]

-

Carman, R. M., & Fletcher, M. T. (1986). The isomeric 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (2-Hydroxy-1,8-cineoles). Australian Journal of Chemistry, 39(10), 1723-1737. [Link]

-

Hong, F., et al. (2016). The α-Terpineol to 1,8-Cineole Cyclization Reaction of Tobacco Terpene Synthases. Plant Physiology, 172(4), 2139-2151. [Link]

-

Barton, A. F. M. (1995). Preparation and Bioactivity of 1,8-Cineole Derivatives. Murdoch University. [Link]

-

Shikina, N. V., et al. (2006). Synthesis of 1,8-cineole and 1,4-cineole by isomerization of α-terpineol catalyzed by heteropoly acid. Kinetics and Catalysis, 47(5), 723-728. [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

Bondavalli, F., et al. (1979). Syntheses of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (2,3-didehydro-1,8-cineole), 6,6-dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (isopinol), 2,6,6-trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (pinol), and their relationship with the Bamford–Stevens reaction of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one p-tolylsulphonylhydrazone. Journal of the Chemical Society, Perkin Transactions 1, 804-807. [Link]

-

Au-Yeung, B.-W., & Fleming, I. (1977). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Journal of the Chemical Society, Chemical Communications, (3), 79-80. [Link]

-

Kozhevnikov, I. V., et al. (2018). Synthesis of 1,8-cineole and 1,4-cineole by isomerization of α-terpineol catalyzed by heteropoly acid. ResearchGate. [Link]

-

Mateos-Sanz, A., et al. (2021). Cascade Biocatalysis Designed for the Allylic Oxidation of α-Pinene. Catalysts, 11(1), 105. [Link]

-

Thomson, R. J., & Micalizio, G. C. (2008). A Nature-Inspired Diels-Alder Reaction Facilitates Construction of the Bicyclo[2.2.2]octane Core of Andibenin B. Journal of the American Chemical Society, 130(44), 14382-14383. [Link]

-

Liu, P., & Houk, K. N. (2012). Origins of Stereoselectivities of Dihydroxylations of cis-Bicyclo[3.3.0]octenes. The Journal of Organic Chemistry, 77(17), 7646-7652. [Link]

-

Pontes, P. J. S., et al. (2020). Main products from the allylic oxidation of α-pinene. ResearchGate. [Link]

-

Ashenhurst, J. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes. Master Organic Chemistry. [Link]

-

Miller, K. A., & Williams, R. M. (2009). Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids. Chemical Society Reviews, 38(11), 3160-3174. [Link]

-

Wikipedia. (n.d.). Dihydroxylation. Retrieved January 23, 2026, from [Link]

-

Demers, M., et al. (2001). Regiospecific functionalization of the monoterpene ether 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane (1,8-cineole). Synthesis of the useful bridged .gamma.-lactone 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-8-endo-ol-5->9-olide. The Journal of Organic Chemistry, 66(25), 8564-8570. [Link]

- Roman, S. A. (1985). Certain substituted, 7-oxabicyclo[2.2.

-

Yates, P., & Auksi, H. (1976). The synthesis of bicyclo[2.2.2]octenones via intramolecular Diels–Alder reactions of modified Wessely oxidation products. Canadian Journal of Chemistry, 54(10), 1456-1465. [Link]

-

The Organic Chemistry Tutor. (2021, February 13). Syn Dihydroxylation of Alkenes | Osmium Tetroxide or Potassium Permanganate [Video]. YouTube. [Link]

- FMC Corporation. (1985). Certain substituted, 7-oxabicyclo[2.2.

Sources

- 1. CN106366090A - Method of synthesizing 1,8-cineole from alpha-terpilenol - Google Patents [patents.google.com]

- 2. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic approaches to the bicyclo[2.2.2]diazaoctane ring system common to the paraherquamides, stephacidins and related prenylated indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Syntheses of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (2,3-didehydro-1,8-cineole), 6,6-dimethyl-2-methylene-7-oxabicyclo[3.2.1]octane (isopinol), 2,6,6-trimethyl-7-oxabicyclo[3.2.1]oct-2-ene (pinol), and 1-(3-lsopropylidenecyclopentyl)ethanone (pinolone) from hydroxy- and bromo-derivatives of cineole - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. US4554366A - Certain substituted, 7-oxabicyclo[2.2.1]heptan-2-ols and -2-ones as intermediates - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Evaluating the Therapeutic Efficacy of Epomediol in Preclinical Animal Models of Liver Disease

Introduction: The Rationale for In Vivo Assessment of Epomediol

This compound is a synthetic terpenoid compound recognized for its choleretic properties, actively promoting an increase in bile flow and the secretion of bile acids.[1][2] Early investigations have demonstrated its capacity to reverse ethinylestradiol (EE)-induced cholestasis in rats, a phenomenon potentially linked to its ability to enhance the fluidity of the liver plasma membrane.[2][3] Clinical observations have further suggested its utility in mitigating symptoms associated with cholestasis of pregnancy and other chronic hepatopathies, particularly in conditions where hepatic function is still reversible.[3][4][5]

To rigorously define the therapeutic window and mechanistic underpinnings of this compound, robust and reproducible preclinical animal models are indispensable. Animal models are essential for dissecting the complex pathophysiology of liver diseases, identifying therapeutic targets, and evaluating the efficacy of novel agents like this compound before human trials.[6] This guide provides a detailed framework for selecting and implementing appropriate animal models to investigate the anti-cholestatic, hepatoprotective, and anti-fibrotic potential of this compound. We will delve into the causality behind experimental design choices, present validated, step-by-step protocols, and outline key analytical endpoints to ensure scientific rigor and translational relevance.

Section 1: Strategic Selection of Animal Models

The choice of an animal model is dictated by the specific scientific question being addressed. To comprehensively evaluate this compound, a multi-model approach is recommended to probe its efficacy across different etiologies of liver injury. Rodent models are preferred due to their well-characterized genetics, cost-effectiveness, and established protocols.[6][7]

-

Ethinylestradiol (EE)-Induced Cholestasis Model: This model directly mimics drug- and hormone-induced cholestasis. Since this compound has a documented history of reversing EE-induced cholestasis, this model serves as a foundational, positive-control study to confirm its primary choleretic activity and to conduct dose-response investigations.[1][2]

-

Bile Duct Ligation (BDL) Model: This surgical model creates a physical obstruction of the bile duct, leading to obstructive cholestasis, bile acid accumulation, inflammation, and progressive liver fibrosis that mimics aspects of human secondary biliary cirrhosis.[8][9] It is an ideal platform to test if this compound's benefits extend beyond simple choleresis to mitigating the downstream consequences of severe cholestasis, such as inflammation and fibrosis.

-

Carbon Tetrachloride (CCl₄)-Induced Fibrosis Model: CCl₄ is a potent hepatotoxin that induces direct hepatocellular injury through the generation of free radicals, leading to centrilobular necrosis, chronic inflammation, and robust fibrosis.[10][11][12] This model is invaluable for determining if this compound possesses broader hepatoprotective and anti-fibrotic effects independent of a primary cholestatic insult, thereby expanding its potential therapeutic applications.

Section 2: Protocol for Chemically-Induced Cholestasis

This protocol is designed to validate the primary choleretic and anti-cholestatic activity of this compound.

Protocol 2.1: Ethinylestradiol (EE)-Induced Cholestasis in Rats

-

Scientific Rationale: This model is predicated on the known cholestatic effects of estrogens, which disrupt bile acid transport. It is highly relevant for studying drug-induced cholestasis and intrahepatic cholestasis of pregnancy.[3] this compound's previously reported success in this model makes it an excellent system for mechanism of action studies.[1][2]

-

Experimental Workflow Diagram

Caption: Workflow for EE-induced cholestasis model.

-

Detailed Methodology:

-

Animals: Use male Wistar rats (200-250g). House them in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to standard chow and water. Allow a 7-day acclimatization period.

-

Grouping (n=8-10 per group):

-

Group 1: Vehicle Control (receives vehicles for both EE and this compound).

-

Group 2: EE Control (receives EE + this compound vehicle).

-

Group 3: EE + this compound (low dose, e.g., 50 mg/kg).

-

Group 4: EE + this compound (mid dose, e.g., 100 mg/kg).[1]

-

Group 5: EE + this compound (high dose, e.g., 200 mg/kg).

-

-

Induction and Treatment:

-

For 5 consecutive days, administer 17α-ethinylestradiol (dissolved in propylene glycol) at a dose of 5 mg/kg via subcutaneous (s.c.) injection to Groups 2-5.[1]

-

Concurrently, for the same 5 days, administer this compound (dissolved in a suitable vehicle like DMSO/corn oil) or its vehicle via intraperitoneal (i.p.) injection to the respective groups.[1]

-

-

Endpoint Collection (Day 6):

-

Anesthetize rats and collect blood via cardiac puncture for serum analysis.

-

Euthanize animals by an approved method.

-

Immediately excise the liver, weigh it, and section it for histology (in 10% neutral buffered formalin) and molecular analysis (snap-frozen in liquid nitrogen).

-

-

-

Data Summary and Endpoints

Parameter Method Rationale for Measurement Primary Endpoints Serum ALT, AST, ALP Commercial colorimetric assay kits To assess hepatocellular injury and cholestasis. Serum Total Bilirubin Commercial colorimetric assay kits To quantify the degree of jaundice and cholestasis. Serum Total Bile Acids Enzymatic cycling assay kits To directly measure the accumulation of toxic bile acids. Secondary Endpoints Liver Histology H&E and Bile Duct Staining (e.g., CK19) To visualize bile duct proliferation, necrosis, and inflammation. Hepatic Gene Expression qRT-PCR for bile acid transporters (e.g., Bsep, Mrp2) To investigate the molecular mechanism of this compound's choleretic effect. | Liver Weight to Body Weight Ratio | Gravimetric analysis | To assess liver swelling and edema. |

Section 3: Surgical Model of Obstructive Cholestasis and Fibrosis

This protocol evaluates this compound's ability to protect against inflammation and fibrosis resulting from complete bile flow obstruction.

Protocol 3.1: Bile Duct Ligation (BDL) in Mice

-

Scientific Rationale: The BDL model is a gold standard for studying cholestatic liver fibrosis.[9] The complete obstruction rapidly induces bile duct proliferation, portal inflammation, and progressive fibrosis, providing a robust system to test the anti-inflammatory and anti-fibrotic efficacy of a compound.[8]

-

Experimental Workflow Diagram

Caption: Workflow for BDL-induced liver fibrosis model.

-

Detailed Methodology:

-

Animals: Use male C57BL/6 mice (8-10 weeks old). This strain is widely used and develops a consistent fibrotic response.[13]

-

Surgical Procedure (Day 0):

-

Anesthetize the mouse using isoflurane (1.5-2.0% for maintenance).[14]

-

Perform a midline laparotomy to expose the common bile duct.[15]

-

For BDL groups, carefully isolate the bile duct and double-ligate it with non-absorbable sutures (e.g., 5-0 silk).[13]

-

For the Sham group, isolate the bile duct without ligation.

-

Close the abdominal wall and skin in layers. Provide post-operative analgesia (e.g., buprenorphine) and care.[14]

-

-

Grouping and Treatment (n=10 per group):

-

Group 1: Sham + Vehicle.

-

Group 2: BDL + Vehicle.

-

Group 3: BDL + this compound (low dose).

-

Group 4: BDL + this compound (high dose).

-

Begin daily treatment (e.g., oral gavage or i.p. injection) 24 hours post-surgery and continue for 21 days.

-

-

Endpoint Collection (Day 21):

-

Collect blood via cardiac puncture for serum analysis.

-

Euthanize mice, excise the liver, and process as described in Protocol 2.1.

-

-

-

Data Summary and Endpoints

Parameter Method Rationale for Measurement Primary Endpoints Liver Histology Sirius Red/Fast Green staining To quantify collagen deposition (fibrosis).[16] Hepatic Hydroxyproline Content Colorimetric assay after acid hydrolysis A biochemical quantification of total collagen content.[11] Serum ALT, AST, ALP, Bilirubin Commercial assay kits To assess ongoing liver injury and cholestasis. Secondary Endpoints Hepatic Gene Expression qRT-PCR for pro-fibrotic (e.g., Acta2, Col1a1, Tgf-β1) and inflammatory (e.g., Tnf-α, Ccl2) markers To measure the molecular drivers of fibrosis and inflammation.[16] | Immunohistochemistry | Staining for α-SMA | To identify and quantify activated hepatic stellate cells, the primary collagen-producing cells.[16] |

Section 4: Toxin-Induced Hepatocellular Injury and Fibrosis Model

This protocol assesses the broader hepatoprotective and anti-fibrotic activity of this compound in a non-cholestatic model.

Protocol 4.1: Carbon Tetrachloride (CCl₄)-Induced Fibrosis in Mice

-

Scientific Rationale: CCl₄ administration causes severe, reproducible centrilobular necrosis and oxidative stress, which triggers a robust inflammatory and fibrogenic response.[10][17] This model is highly valuable for screening anti-fibrotic compounds as it recapitulates key features of toxic liver injury in humans.[11][12]

-

Experimental Workflow Diagram

Caption: Workflow for CCl4-induced liver fibrosis model.

-

Detailed Methodology:

-

Animals: Use male C57BL/6 mice (8-10 weeks old).

-

Grouping (n=10 per group):

-

Group 1: Vehicle Control (receives corn oil i.p. and this compound vehicle).

-

Group 2: CCl₄ Control (receives CCl₄ + this compound vehicle).

-

Group 3: CCl₄ + this compound (low dose).

-

Group 4: CCl₄ + this compound (high dose).

-

-

Induction and Treatment:

-

For 6 weeks, administer CCl₄ (diluted 1:4 in corn oil) at a dose of 1 mL/kg via i.p. injection twice weekly to Groups 2-4.[11]

-

Administer this compound or its vehicle daily (e.g., by oral gavage) throughout the 6-week period. Treatment can be prophylactic (starting with CCl₄) or therapeutic (starting after 2-3 weeks of CCl₄).

-

-

Endpoint Collection:

-

48 hours after the final CCl₄ injection, collect blood and liver tissue as described in the previous protocols.

-

-

-

Data Summary and Endpoints: The endpoints for this model are identical to those listed for the BDL model (Section 3), with a focus on quantifying fibrosis (Sirius Red, Hydroxyproline), inflammation (Tnf-α, Ccl2), and stellate cell activation (α-SMA). Serum ALT and AST are critical indicators of hepatocellular injury.

Section 5: Mechanistic Insights and Proposed Signaling

This compound's primary mechanism is believed to involve the enhancement of hepatocyte plasma membrane fluidity.[2][3] A less rigid membrane can improve the function of embedded transporters and enzymes. This may lead to enhanced activity of canalicular export pumps like the Bile Salt Export Pump (BSEP), facilitating the secretion of bile acids into the bile canaliculus and relieving intracellular accumulation. Furthermore, this compound has been shown to increase the activity of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis, which could further drive bile flow.[1]

-

Proposed Mechanism of Action Diagram

Caption: Proposed mechanism of this compound in hepatocytes.

Conclusion

The protocols outlined in this guide provide a comprehensive, multi-faceted approach to evaluating the therapeutic effects of this compound in vivo. By employing models of chemical cholestasis (EE), obstructive cholestasis with fibrosis (BDL), and toxicant-induced fibrosis (CCl₄), researchers can thoroughly characterize the compound's anti-cholestatic, anti-inflammatory, and anti-fibrotic properties. Adherence to these detailed methodologies and analytical endpoints will generate robust, reproducible data essential for advancing the preclinical development of this compound as a potential therapy for a range of chronic liver diseases.

References

-

Banasik, M., et al. (2022). Mechanism of action and therapeutic use of bempedoic acid in atherosclerosis and metabolic syndrome. Frontiers in Cardiovascular Medicine. Available at: [Link]

-

Crocenzi, F. A., et al. (1999). Effect of this compound on ethinyloestradiol-induced changes in bile acid and cholesterol metabolism in rats. Pharmacology & Toxicology. Available at: [Link]

-

Reyes, H., et al. (1994). [Symptomatic Effect of this compound in Patients With Cholestasis of Pregnancy]. Gastroenterologia y Hepatologia. Available at: [Link]

-

Lieber, C. S., et al. (2003). Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development. Journal of Hepatology. Available at: [Link]

-

NutraIngredients. (2021). Hop-derived compounds may prove effective against liver disease. NutraIngredients.com. Available at: [Link]

-

Mazzeo, F., et al. (1988). Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies. Journal of International Medical Research. Available at: [Link]

-

Fujii, T., et al. (2010). Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor. BMC Gastroenterology. Available at: [Link]

-

SMC Laboratories, Inc. (n.d.). CCl4-induced liver fibrosis model. SMC Laboratories, Inc. Website. Available at: [Link]

-

Koyama, Y., & Brenner, D. A. (2017). Animal models of chronic liver diseases. American Journal of Physiology-Gastrointestinal and Liver Physiology. Available at: [Link]

-

Capurso, L., et al. (1987). Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study. Journal of International Medical Research. Available at: [Link]

-

Strazzabosco, M., et al. (1989). Reversal of ethinylestradiol-induced cholestasis by this compound in rat. The role of liver plasma-membrane fluidity. Biochemical Pharmacology. Available at: [Link]

-

Ascaso, J. F. (2020). Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties. Clinica e Investigacion en Arteriosclerosis. Available at: [Link]

-

Vinken, M., & Papeleu, P. (2021). Rodent models of cholestatic liver disease: A practical guide for translational research. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Li, J., et al. (2022). An update on animal models of liver fibrosis. Frontiers in Pharmacology. Available at: [Link]

-

Weiskirchen, R., & Tacke, F. (2014). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of Visualized Experiments. Available at: [Link]

-

Zhang, Y., et al. (2022). Animal and Organoid Models of Liver Fibrosis. Frontiers in Molecular Biosciences. Available at: [Link]

-

Pasetti, G. C., et al. (1982). [Therapeutic effect of a new molecule, this compound, in intrahepatic cholestasis]. La Clinica Terapeutica. Available at: [Link]

-

Alpini, G., et al. (2015). Animal models of biliary injury and altered bile acid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. Available at: [Link]

-

Weiskirchen, R., & Tacke, F. (2014). Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis. Journal of Visualized Experiments. Available at: [Link]

-

MDPI. (2022). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. MDPI.com. Available at: [Link]

-

Pharmacognosy Magazine. (2017). In vitro and In vivo hepatoprotective studies on methanolic extract of aerial parts of Ludwigia hyssopifolia G. Don Exell. Phcog.com. Available at: [Link]

-

Rüegg, U. T., & Lüscher, T. F. (1990). Intracellular mechanism of action of vasodilators. Cardiovascular Drugs and Therapy. Available at: [Link]

-

Nakao, T., et al. (2017). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. Journal of Visualized Experiments. Available at: [Link]

-

Melior Discovery. (n.d.). CCL4 Model of Liver Fibrosis. Melior Discovery Website. Available at: [Link]

-

Ichor Life Sciences. (n.d.). CCl4 Liver Fibrosis Model. Ichor Life Sciences Website. Available at: [Link]

-

de Graaf, I. A. M., et al. (2019). Murine Precision-Cut Liver Slices as an Ex Vivo Model of Liver Biology. Journal of Visualized Experiments. Available at: [Link]

-

Vinken, M., & Papeleu, P. (2021). Rodent models of cholestatic liver disease: A practical guide for translational research. Semantic Scholar. Available at: [Link]

-

Nakao, T., et al. (2018). Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis. Journal of Visualized Experiments. Available at: [Link]

-

Biocytogen. (n.d.). Liver Fibrosis Models. Biocytogen Website. Available at: [Link]

-

Cho, I., et al. (2020). Bile duct ligation of C57BL/6 mice as a model of hepatic encephalopathy. Anesthesia and Pain Medicine. Available at: [Link]

Sources

- 1. Effect of this compound on ethinyloestradiol-induced changes in bile acid and cholesterol metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reversal of ethinylestradiol-induced cholestasis by this compound in rat. The role of liver plasma-membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Symptomatic effect of this compound in patients with cholestasis of pregnancy] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preliminary report on activity and tolerability of this compound, administered by intravenous infusion, in patients with chronic hepatopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound in the treatment of hepatopathies: a double-blind multi-centre study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Animal Models for Fibrotic Liver Diseases: What We Have, What We Need, and What Is under Development [xiahepublishing.com]

- 7. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. researchgate.net [researchgate.net]

- 14. Partial Bile Duct Ligation in the Mouse: A Controlled Model of Localized Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Video: Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis [jove.com]

- 16. biocytogen.com [biocytogen.com]

- 17. ichorlifesciences.com [ichorlifesciences.com]

Troubleshooting & Optimization

Epomediol Formulation Technical Support Center: A Guide to Preventing and Resolving Precipitation in Aqueous Solutions

Welcome to the Technical Support Center for Epomediol formulation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound precipitation in aqueous solutions during their experiments. As a synthetic terpenoid, this compound presents unique formulation considerations that require a systematic and scientifically grounded approach to troubleshoot. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you diagnose and resolve these issues effectively.

Understanding the Challenge: The Physicochemical Properties of this compound

Before diving into troubleshooting, it's crucial to understand the inherent properties of this compound that may contribute to its precipitation.

| Property | Value/Characteristic | Implication for Aqueous Solubility |

| Chemical Name | (1S,4R,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol | The bicyclic ether structure with hydroxyl groups suggests some degree of water solubility. |

| Molecular Formula | C₁₀H₁₈O₃[1] | A relatively small molecule, which can aid solubility. |

| Molecular Weight | ~186.25 g/mol [1] | |

| Predicted Water Solubility | ~79.2 mg/mL[1] | While predicted to be moderately soluble, this is an ideal value. Real-world conditions can significantly lower this. |

| LogP | ~0.68[1] | A low LogP value indicates more hydrophilic character, which is favorable for aqueous solubility. |

| Compound Class | Synthetic Terpenoid | Terpenoids can be sensitive to pH, temperature, and oxidation, potentially leading to degradation and precipitation.[2] |

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've just diluted my this compound stock solution into my aqueous buffer and it immediately turned cloudy. What's happening and how can I fix it?

This phenomenon is commonly referred to as "solvent shock" or "crashing out." It occurs when a compound dissolved in a high-solubility organic solvent (like DMSO or ethanol) is rapidly introduced into an aqueous environment where its solubility is significantly lower. The organic solvent disperses quickly, leaving the this compound molecules in a supersaturated state, from which they rapidly precipitate.

Causality: The rapid change in the solvent environment from a favorable organic solvent to a less favorable aqueous one doesn't allow for a gradual and stable dissolution of the this compound molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for immediate precipitation.

Step-by-Step Mitigation Protocol:

-

Pre-warm your aqueous medium: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock.

-

Employ slow, dropwise addition: Add the this compound stock solution slowly to the vortexing aqueous medium. This promotes rapid dispersal and minimizes localized high concentrations.

-

Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions in your aqueous medium. This gradually acclimates the this compound to the aqueous environment.

-

Consider co-solvents: If the above steps are insufficient, incorporating a small percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) in your final aqueous solution can increase the solubility of this compound.[3]

Q2: My this compound solution was initially clear, but a precipitate formed after a few hours/days of storage. What could be the cause?

Delayed precipitation is often indicative of either a slow equilibration to a supersaturated state or chemical degradation of this compound into less soluble byproducts.

Potential Causes and Solutions:

| Potential Cause | Scientific Rationale | Recommended Action |

| Temperature Fluctuation | The solubility of many compounds, including terpenoids, is temperature-dependent. A decrease in temperature during storage can lead to supersaturation and subsequent precipitation.[2] | Store the solution at a constant, controlled temperature. If refrigerated storage is necessary, allow the solution to equilibrate to room temperature before use and visually inspect for any precipitate. |

| pH Shift | The pH of the solution can influence the stability of this compound.[2] Although this compound does not have readily ionizable groups, extreme pH values can catalyze hydrolysis or other degradation reactions. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH. For long-term storage, consider using a buffer in the slightly acidic to neutral pH range (e.g., pH 6-7.5), as many terpenoids exhibit greater stability in this range.[2] |

| Oxidative Degradation | Terpenoids can be susceptible to oxidation, which can lead to the formation of less soluble derivatives.[4] | Prepare solutions fresh whenever possible. If storage is required, consider degassing the solvent and storing the solution under an inert gas (e.g., nitrogen or argon). |

| Photodegradation | Exposure to light, particularly UV light, can induce degradation of complex organic molecules.[2] | Store this compound solutions in amber vials or protect them from light by wrapping the container in aluminum foil. |

Experimental Protocol for Assessing Stability:

-

Prepare identical this compound solutions in your desired aqueous buffer.

-

Aliquot the solutions into separate, sealed containers.

-

Store the aliquots under different conditions (e.g., 4°C, room temperature, 37°C; light vs. dark).

-

At various time points (e.g., 0, 4, 8, 24, 48 hours), visually inspect for precipitation and quantify the concentration of soluble this compound using a validated analytical method (e.g., HPLC).

Q3: I suspect my choice of buffer or excipients is causing the precipitation. How can I investigate this?

Interactions between this compound and other components in your solution can significantly impact its solubility.

Buffer Considerations:

-

Phosphate Buffers: While widely used, phosphate salts can sometimes have lower solubility in mixed organic-aqueous solutions, which might be relevant if you are using co-solvents.[5]

-

Tris Buffers: Tris is a common biological buffer, but its pH is highly temperature-dependent.[6][7] Be sure to pH your Tris buffer at the temperature of your experiment.

Excipient Compatibility:

Certain excipients can either enhance or decrease the solubility of a drug.

-

Solubility Enhancers:

-

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules like terpenoids, thereby increasing their aqueous solubility.[8][9][10][11]

-

Surfactants (e.g., Polysorbate 80): At concentrations above the critical micelle concentration (CMC), surfactants can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility.[12][13] However, be aware of potential interactions between the surfactant and your compound or assay.[14][15][16]

-

-

Potential Incompatibilities: Some excipients may interact with this compound, leading to the formation of insoluble complexes.

Systematic Approach to Excipient Screening:

Caption: Excipient compatibility screening workflow.

Q4: How can I quantify the amount of soluble this compound in my solution to confirm my troubleshooting efforts?

Visual inspection is a good first step, but quantitative analysis is essential for accurate and reproducible results. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for this purpose.

Basic HPLC Method Development Protocol for this compound Quantification:

-

Column Selection: A C18 reversed-phase column is a good starting point for a molecule with the polarity of this compound.[17]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating terpenoids.

-

Detection: UV detection is often suitable for compounds with chromophores. The optimal wavelength for detection should be determined by running a UV scan of an this compound standard.

-

Sample Preparation: Before injection, centrifuge your experimental samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any precipitate. Carefully collect the supernatant for analysis.

-

Quantification: Create a standard curve using known concentrations of a high-purity this compound reference standard. The concentration of soluble this compound in your samples can then be determined by comparing their peak areas to the standard curve.